N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine
Description
N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine is an organic compound with the molecular formula C11H11N3O It is characterized by the presence of a pyrazole ring, a phenyl group, and a hydroxylamine moiety
Properties
IUPAC Name |
(NE)-N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-9(13-15)10-3-5-11(6-4-10)14-8-2-7-12-14/h2-8,15H,1H3/b13-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBXZCCXVXTLMO-UKTHLTGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine typically involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring and phenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrazole and phenyl derivatives.
Scientific Research Applications
N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of oxidative stress is beneficial.
Industry: It may be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the pyrazole ring can interact with various proteins, modulating their activity and leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[4-(1H-pyrazol-1-yl)phenyl]methylidene}hydroxylamine
- N-{1-[4-(1H-pyrazol-1-yl)phenyl]propylidene}hydroxylamine
- N-{1-[4-(1H-pyrazol-1-yl)phenyl]butylidene}hydroxylamine
Uniqueness
N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazole ring and hydroxylamine moiety allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.
Biological Activity
N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine (CAS No. 1019079-11-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound is characterized by the following structural components:
- Pyrazole ring : A five-membered ring containing two nitrogen atoms.
- Phenyl group : A six-membered carbon ring that enhances the compound's lipophilicity.
- Hydroxylamine moiety : This functional group is critical for the compound's reactivity and biological interactions.
The biological activity of this compound is believed to stem from its ability to participate in redox reactions, influencing cellular oxidative stress levels. The hydroxylamine group can act as an electron donor, potentially modulating the activity of various enzymes and receptors involved in oxidative stress pathways. Additionally, the structural configuration allows for interactions with proteins that may lead to downstream effects on cellular signaling pathways.
Antimicrobial Properties
Research indicates that compounds containing hydroxylamine and pyrazole moieties often exhibit notable antimicrobial activities. For example, studies have shown that derivatives similar to this compound possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL, indicating potent antibacterial properties .
Antioxidant Activity
The hydroxylamine group is known for its antioxidant capabilities. Compounds like this compound may help mitigate oxidative stress by scavenging free radicals or chelating metal ions that catalyze oxidative reactions. This property suggests potential therapeutic applications in conditions characterized by oxidative damage.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several hydroxylamine derivatives, including this compound. The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing biological activity, suggesting that the presence of electron-donating groups on the aromatic ring could improve efficacy .
Structure-Activity Relationship (SAR)
A comprehensive review highlighted the structure-activity relationships (SAR) among pyrazole derivatives, noting that modifications at specific positions on the pyrazole ring can lead to enhanced biological properties. For instance, substituents on the phenyl group were shown to influence both antimicrobial and antioxidant activities significantly .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Hydroxylamine + Pyrazole | Antimicrobial, Antioxidant |
| 4-Chloroaniline | Aniline derivative | Limited biological activity |
| 1-(4-Chlorophenyl)-3-methylpyrazole | Pyrazole without hydroxylamine | Moderate antimicrobial activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
